molecular formula C21H21NO5 B12173480 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B12173480
M. Wt: 367.4 g/mol
InChI Key: PXOJBCJMRJHIDY-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique benzazepinone structure, which includes methoxy and oxoethyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with 4-methoxyphenylacetic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxoethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may modulate the activity of kinases or phosphatases, thereby affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one is unique due to its specific benzazepinone structure, which imparts distinct chemical and biological properties.

Biological Activity

7,8-Dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one is a synthetic organic compound belonging to the class of benzazepinones. Its unique structure includes a benzazepine core, methoxy groups at the 7 and 8 positions, and an oxoethyl substituent at the 3-position. This compound has garnered interest in medicinal chemistry due to its potential therapeutic properties, including anti-cancer and neuroprotective activities.

Property Value
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
IUPAC Name7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-3-benzazepin-2-one
InChI KeyPXOJBCJMRJHIDY-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=C(C=C1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

The biological activity of this compound involves interactions with specific molecular targets such as enzymes and receptors. This compound may modulate cellular signaling pathways by inhibiting or activating these targets, potentially affecting cell proliferation and apoptosis. For instance, it has been shown to influence the activity of kinases and phosphatases, which play crucial roles in various cellular processes.

Therapeutic Potential

Research indicates that this compound exhibits significant biological activities:

  • Anti-cancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Vasorelaxant Activity : A study on related benzazepinones demonstrated vasorelaxant properties alongside heart-rate-reducing effects. The synthesized compounds exhibited bradycardic potency, suggesting potential cardiovascular applications .
  • Cell-Based Assays : Investigations into the compound's effects on B16F10 melanoma cells indicated that it could inhibit melanin production by affecting intracellular tyrosinase activity. This suggests a role in treating hyperpigmentation disorders .
  • Molecular Docking Studies : Computational studies have been conducted to explore the binding affinity of this compound to various enzyme targets. Results indicate favorable interactions with key receptors involved in cancer pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Structural Features Biological Activity Unique Aspects
7,8-Dimethoxy-1,5-dihydro-3-benzazepin-2-oneBenzazepine core with methoxy groupsPotential anti-cancer activitySimpler structure compared to target compound
3-[2-(3,4-dihydro-2H-benzodioxepin)-2-oxoethyl]-7,8-dimethoxybenzazepinContains a dioxepine moietyInvestigated for neuroprotective effectsDifferent functional group arrangement
7-Methoxy-N-(4-methoxyphenyl)benzazepineLacks the oxoethyl groupAntidepressant properties reportedDifferent pharmacological profile

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C21H21NO5/c1-25-17-6-4-14(5-7-17)18(23)13-22-9-8-15-10-19(26-2)20(27-3)11-16(15)12-21(22)24/h4-11H,12-13H2,1-3H3

InChI Key

PXOJBCJMRJHIDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

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